Diethyl phosphonate

Description

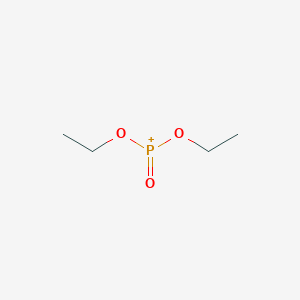

Structure

3D Structure

Properties

IUPAC Name |

diethoxy(oxo)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3P/c1-3-6-8(5)7-4-2/h3-4H2,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCYSACZTOKNNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[P+](=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Water-white liquid; [Hawley] Clear colorless liquid; May decompose on exposure to moisture; [MSDSonline] | |

| Record name | Phosphonic acid, diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl hydrogen phosphite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4846 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

138 °C, Boiling point: 54 °C at 6 mm Hg | |

| Record name | DIETHYL HYDROGEN PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2591 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in water, Soluble in common organic solvents, Soluble in carbon tetrachloride | |

| Record name | DIETHYL HYDROGEN PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2591 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.069 g/cu cm at 25 °C | |

| Record name | DIETHYL HYDROGEN PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2591 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.76 (Air = 1) | |

| Record name | DIETHYL HYDROGEN PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2591 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

11.2 [mmHg], 11.2 mm Hg at 25 °C | |

| Record name | Diethyl hydrogen phosphite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4846 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYL HYDROGEN PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2591 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Water-white liquid | |

CAS No. |

762-04-9 | |

| Record name | Diethyl hydrogen phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl phosphonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02811 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diethyl phosphonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL PHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9X9YBA22W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYL HYDROGEN PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2591 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Diethyl phosphonate chemical properties and structure

An In-depth Technical Guide on the Core Chemical Properties and Structure of Diethyl Phosphonate (B1237965)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl phosphonate, also known as diethyl phosphite (B83602), is a significant organophosphorus compound with the chemical formula (C₂H₅O)₂P(O)H.[1] It serves as a versatile intermediate in the synthesis of a wide array of organophosphorus compounds, which have applications in medicinal chemistry and materials science.[1][2] This document provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with this compound. It includes tabulated quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of key chemical processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Chemical Structure and Nomenclature

This compound is the diethyl ester of phosphonic acid.[3] While its name might suggest a phosphite structure, the equilibrium lies overwhelmingly towards the phosphonate tautomer, which features a tetrahedral phosphorus center.[1] The structure consists of a central phosphorus atom double-bonded to one oxygen atom, single-bonded to a hydrogen atom, and single-bonded to two ethoxy groups (-OCH₂CH₃).

-

IUPAC Name : this compound

-

Synonyms : Diethyl phosphite, Diethyl hydrogen phosphonate, Phosphonic Acid Diethyl Ester, Diethoxyphosphine oxide.[2][4]

-

SMILES : CCO--INVALID-LINK--OCC

The molecule's reactivity is largely defined by the P-H bond, which is readily deprotonated, and the electrophilic nature of the phosphorus atom.[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a colorless liquid at room temperature with high miscibility in water, though this can lead to hydrolysis.[2][3]

| Property | Value | Source |

| Molecular Weight | 138.10 g/mol | [2][4][5] |

| Appearance | Colorless liquid | [2] |

| Melting Point | -70 °C | [2][4] |

| Boiling Point | 50-51 °C at 2 mmHg; 138 °C at 760 mmHg | [2][3] |

| Density | 1.072 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.407 | [2] |

| Solubility | Miscible with water (undergoes hydrolysis) | [2] |

| Vapor Pressure | 0.383 mmHg at 25 °C | [2] |

| Flash Point | 180 °F (82.2 °C) | [2] |

Spectroscopic Data

Spectroscopic techniques are crucial for the identification and characterization of this compound. Key spectral data are summarized below.

| Spectroscopic Data | Key Features |

| ¹H NMR | Signals corresponding to the ethoxy protons (-OCH₂- and -CH₃) and the proton directly attached to the phosphorus (P-H), which typically appears as a doublet with a large coupling constant. |

| ³¹P NMR | A characteristic signal whose chemical shift is indicative of the phosphonate structure. |

| Infrared (IR) Spectroscopy | Strong absorption band for the P=O stretching vibration (typically around 1250 cm⁻¹), a band for the P-H stretch (around 2400 cm⁻¹), and bands for C-H and C-O stretching.[6] |

| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak and characteristic fragmentation patterns involving the loss of ethoxy and ethyl groups.[3][7] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of phosphorus trichloride (B1173362) with ethanol (B145695).[1]

Materials:

-

Phosphorus trichloride (PCl₃)

-

Anhydrous ethanol (C₂H₅OH)

-

Inert solvent (e.g., diethyl ether)

-

Round-bottom flask

-

Dropping funnel

-

Condenser

-

Stirring apparatus

Procedure:

-

A solution of anhydrous ethanol in an inert solvent is placed in a round-bottom flask equipped with a stirrer, a dropping funnel, and a condenser, and cooled in an ice bath.

-

Phosphorus trichloride is added dropwise from the dropping funnel to the cooled ethanol solution with continuous stirring. The reaction is exothermic. The reaction is: PCl₃ + 3 C₂H₅OH → (C₂H₅O)₂P(O)H + 2 HCl + C₂H₅Cl.[1]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for several hours.

-

The resulting mixture is then worked up, which may involve washing with a mild base to neutralize the generated HCl, followed by extraction and distillation under reduced pressure to purify the this compound.

Synthesis via Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a widely used method for forming carbon-phosphorus bonds and can be used to synthesize derivatives of this compound.[8]

General Protocol (for Diethyl (4-nitrobenzyl)phosphonate): [8]

-

Equip a dry round-bottom flask with a reflux condenser and a magnetic stir bar.

-

Charge the flask with 4-nitrobenzyl halide and triethyl phosphite.

-

Heat the reaction mixture under reflux for 4-6 hours.[8]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and purify the product, typically by vacuum distillation or column chromatography, to yield diethyl (4-nitrobenzyl)phosphonate.[8]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive method for the detection and quantification of this compound.[9]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Capillary column: HP-5 (or equivalent), 30 m length, 0.32 mm internal diameter, 1 µm film thickness.[9]

Procedure:

-

Sample Preparation : Prepare a dilute solution of the sample containing this compound in a suitable solvent (e.g., dichloromethane).

-

Injection : Inject a small volume (e.g., 1 µL) of the sample into the GC injector, which is typically maintained at a high temperature (e.g., 220°C).[9]

-

Separation : The separation is achieved on the capillary column using a temperature program. A typical program might start at 70°C, hold for a few minutes, and then ramp up to a higher temperature to ensure elution of all components.[9]

-

Detection : As the components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrum of this compound is then recorded. The retention time for diethyl phosphite has been reported to be around 6.7 minutes under specific conditions.[9]

-

Quantification : For quantitative analysis, a calibration curve is prepared using standard solutions of this compound.

Mandatory Visualizations

Caption: Workflow for the synthesis of this compound.

References

- 1. Diethylphosphite - Wikipedia [en.wikipedia.org]

- 2. Cas 762-04-9,Diethyl phosphite | lookchem [lookchem.com]

- 3. Diethyl hydrogen phosphite | C4H10O3P+ | CID 6327654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diethyl phosphite CAS# 762-04-9 [gmall.chemnet.com]

- 5. Diethyl phosphite [webbook.nist.gov]

- 6. Ester - Wikipedia [en.wikipedia.org]

- 7. tandfonline.com [tandfonline.com]

- 8. benchchem.com [benchchem.com]

- 9. journaljpri.com [journaljpri.com]

Synthesis of Diethyl Phosphonate via the Michaelis-Arbuzov Reaction: A Technical Guide

Introduction

The Michaelis-Arbuzov reaction, a cornerstone in organophosphorus chemistry, provides a robust and widely utilized method for the formation of carbon-phosphorus (C-P) bonds.[1][2] Discovered by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov, this reaction is the primary route for synthesizing phosphonates, phosphinates, and phosphine (B1218219) oxides.[3][4] It involves the reaction of a trivalent phosphorus ester, such as a trialkyl phosphite (B83602), with an alkyl halide to yield a pentavalent phosphorus species.[3][5] This guide offers an in-depth examination of the synthesis of diethyl phosphonate (B1237965), a valuable intermediate in various chemical syntheses, including the Horner-Wadsworth-Emmons reaction for alkene formation.[1][6]

Core Reaction Mechanism

The synthesis of diethyl ethylphosphonate via the Michaelis-Arbuzov reaction proceeds through a well-established two-step mechanism.[1][3] The process is initiated by the nucleophilic attack of the trivalent phosphorus atom in triethyl phosphite on the electrophilic carbon of an ethyl halide (e.g., ethyl iodide). This SN2 reaction leads to the formation of a tetraalkoxyphosphonium salt intermediate.[3][5] In the subsequent step, the displaced halide anion performs a second SN2 attack on one of the ethyl groups of the phosphonium (B103445) salt. This results in the dealkylation of the intermediate, yielding the final diethyl ethylphosphonate product and a molecule of ethyl halide.[1][3]

Experimental Protocols

The synthesis of this compound can be achieved through several established protocols, primarily differing in their reaction conditions, such as temperature and the use of catalysts.

Protocol 1: Classical Thermal Synthesis

This method represents the traditional, uncatalyzed Michaelis-Arbuzov reaction, which typically requires elevated temperatures to proceed to completion.[7][8]

Materials:

-

Triethyl phosphite (C₆H₁₅O₃P)

-

Ethyl iodide (C₂H₅I) or Ethyl bromide (C₂H₅Br)

Procedure:

-

Equip a dry, round-bottom flask with a reflux condenser and a magnetic stir bar. An inert atmosphere (e.g., nitrogen or argon) is recommended.

-

Charge the flask with triethyl phosphite (2.0 molar equivalents) and ethyl iodide (1.6 molar equivalents).[9]

-

Heat the reaction mixture to reflux (for ethyl iodide, this is typically around 150-160°C) with continuous stirring.[7][9]

-

Maintain the reflux for approximately 3 hours.[9] Reaction progress can be monitored using techniques like Thin-Layer Chromatography (TLC) or ³¹P NMR spectroscopy.[7]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Purify the crude product by vacuum distillation. The ethyl iodide byproduct and any unreacted starting materials are removed, yielding pure diethyl ethylphosphonate as a colorless oil.[7][9]

Protocol 2: Catalytic Rearrangement

An alternative approach involves the catalytic rearrangement of triethyl phosphite at a higher temperature, using a catalytic amount of ethyl iodide.[10]

Materials:

-

Triethyl phosphite (≥98% purity)

-

Ethyl iodide (catalyst, 2-2.5 wt % of the triethyl phosphite)[10]

-

Diethyl ethylphosphonate (as a "heel," approx. 20-25% by weight of triethyl phosphite)[10]

Procedure:

-

In a suitable reaction vessel, create a "heel" by adding diethyl ethylphosphonate.[10]

-

Add the ethyl iodide catalyst to the heel.

-

Heat the reaction medium to a temperature above the boiling point of triethyl phosphite, typically between 175°C and 185°C.[10]

-

Slowly add the triethyl phosphite to the heated reaction medium at a rate that maintains the target temperature.

-

Upon completion, the product can be isolated after stripping the ethyl iodide and the heel from the reaction medium.[10]

Quantitative Data

The yield and physical properties of the synthesized this compound are crucial for assessing the success of the reaction. The following tables summarize key quantitative data from various synthetic procedures.

Table 1: Reaction Conditions and Yields

| Reactants | Conditions | Yield (%) | Reference |

| Triethyl phosphite, Ethyl iodide | Reflux, 3 hours | 98.5 | [9] |

| Triethyl phosphite, Acetyl chloride | 30-60°C, 1.75 hours | 98 | [11] |

| Triethyl phosphite, p-Vinylbenzyl chloride | 90°C, 2 hours, CuCl₂, chlorobenzene (B131634) solvent | 75 | [12] |

| Triethyl phosphite, Benzyl bromide (Catalyzed) | ZnBr₂ (0.2 mmol), Dichloromethane, Room Temp, 1 hr | High | [7] |

Note: Data for reactions with different halides are included to demonstrate the versatility and typical yield range of the Michaelis-Arbuzov reaction.

Table 2: Physical and Spectroscopic Data of Diethyl Phosphonates

| Compound | Boiling Point (°C / mm Hg) | Refractive Index (n_D) | Key Spectroscopic Data | Reference |

| Diethyl ethylphosphonate | 56 / 1 | - | - | [9] |

| Diethyl acetylphosphonate | ~80 / 5 | 1.4240 (at 20°C) | - | [11] |

| Diethyl benzylphosphonate | 115-122 / 0.5 | - | IR (neat): 2983, 1247, 1027 cm⁻¹ | [13] |

Factors Influencing the Reaction

Several factors can affect the efficiency and outcome of the Michaelis-Arbuzov synthesis of this compound:

-

Alkyl Halide Reactivity : The reactivity of the alkyl halide follows the order I > Br > Cl.[14] Ethyl iodide is often preferred as it is highly reactive, leading to high yields.[10]

-

Temperature : Classical, uncatalyzed reactions require high temperatures (often 120-160°C) to drive the reaction to completion.[3][7] However, excessively high temperatures can promote side reactions like elimination, especially with secondary alkyl halides.[7]

-

Catalysis : The use of Lewis acid catalysts, such as zinc iodide (ZnI₂) or zinc bromide (ZnBr₂), can significantly lower the required reaction temperature, sometimes allowing the reaction to proceed efficiently at room temperature.[4][7][13]

-

Steric Hindrance : Significant steric bulk on either the phosphite or the alkyl halide can slow down the SN2 reaction rate.[7] Triethyl phosphite and ethyl halides are relatively unhindered, contributing to the reaction's efficiency.

-

Purity of Reagents : To achieve high purity in the final product without extensive purification, it is recommended to use triethyl phosphite of at least 98% purity with a low acid number.[10]

Conclusion

The Michaelis-Arbuzov reaction remains the most reliable and efficient method for the synthesis of this compound. The reaction can be performed under classical thermal conditions or accelerated with catalytic systems to achieve high yields. By carefully controlling reaction parameters such as temperature, reagent purity, and choice of halide, researchers can optimize the synthesis for various applications in organic chemistry and drug development. The detailed protocols and data presented in this guide serve as a comprehensive resource for the successful synthesis and characterization of this important organophosphorus compound.

References

- 1. benchchem.com [benchchem.com]

- 2. chinesechemsoc.org [chinesechemsoc.org]

- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 4. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arbuzov Reaction [organic-chemistry.org]

- 6. Triethyl phosphite - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

- 12. redalyc.org [redalyc.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

An In-depth Technical Guide to the Physical Properties of Diethyl Phosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of diethyl phosphonate (B1237965), with a specific focus on its boiling point and density. The information herein is intended to support laboratory research, chemical synthesis, and drug development activities where this compound is utilized.

Physical Properties of Diethyl Phosphonate

This compound, also known as diethyl phosphite (B83602), is a colorless liquid organophosphorus compound. It is a versatile reagent in organic synthesis.[1] An accurate understanding of its physical properties is crucial for its proper handling, storage, and application in experimental and manufacturing processes.

The boiling point and density of this compound have been reported under various conditions. The following table summarizes these key physical constants from multiple sources.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 188 °C | at 760 mmHg | [2] |

| 204.072 °C | at 760 mmHg | [3] | |

| 138 °C | Not Specified | [4][5] | |

| 60 °C | at 6.0 mbar | [6] | |

| 50-51 °C | at 2 mmHg | [1][7] | |

| Density | 1.072 g/mL | at 25 °C | [7] |

| 1.08 g/mL | Not Specified | [8] | |

| 1.07 g/cm³ | at 20/20 °C | [2] | |

| 1.069 g/cm³ | at 25 °C | [4] |

Experimental Protocols

Accurate determination of the physical properties of a substance like this compound is fundamental in a laboratory setting. The following sections detail standard experimental methodologies for measuring boiling point and density.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Method 1: Micro-Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample volumes.[9]

-

Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating source (Bunsen burner or oil bath), and sample of this compound.

-

Procedure:

-

A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.[9]

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing heating oil.

-

The Thiele tube is gently heated, and the temperature is monitored.

-

As the liquid heats, air trapped in the capillary tube will be expelled, followed by the vapor of the liquid, which will be observed as a stream of bubbles.[10]

-

The heating is discontinued, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[9]

-

Method 2: Simple Distillation

For larger sample volumes, a simple distillation apparatus can be used to determine the boiling point.[11]

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and the this compound sample.

-

Procedure:

-

The this compound is placed in the distillation flask.

-

The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The liquid is heated to a gentle boil.

-

The temperature is recorded when it stabilizes as the vapor condenses and collects in the receiving flask. This stable temperature is the boiling point.[11]

-

Density is defined as the mass of a substance per unit volume.

Method: Using a Graduated Cylinder and Balance

This is a straightforward method for determining the density of a liquid.[12]

-

Apparatus: Graduated cylinder, electronic balance, and the this compound sample.

-

Procedure:

-

The mass of a clean, dry graduated cylinder is measured using an electronic balance.[12]

-

A known volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[12]

-

The combined mass of the graduated cylinder and the this compound is measured.

-

The mass of the this compound is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.

-

The density is then calculated using the formula: Density = Mass / Volume.[13]

-

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the determination and reporting of the physical properties of this compound.

Caption: Workflow for determining the physical properties of this compound.

References

- 1. Diethylphosphite - Wikipedia [en.wikipedia.org]

- 2. Diethyl Phosphite | 762-04-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 3. Diethyl phosphite CAS# 762-04-9 [gmall.chemnet.com]

- 4. Diethyl hydrogen phosphite | C4H10O3P+ | CID 6327654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Diethyl phosphite, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. Diethyl phosphite technical grade, 94 762-04-9 [sigmaaldrich.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Video: Boiling Points - Procedure [jove.com]

- 11. vernier.com [vernier.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. homesciencetools.com [homesciencetools.com]

The Role of Diethyl Phosphonate in Key Organic Transformations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl phosphonate (B1237965) is a versatile and widely utilized reagent in organic synthesis, serving as a cornerstone for the formation of carbon-phosphorus bonds. Its unique reactivity has been harnessed in a multitude of named reactions to construct complex molecular architectures, particularly those of interest in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the mechanism of action of diethyl phosphonate in several pivotal organic reactions, including the Michaelis-Arbuzov, Horner-Wadsworth-Emmons, Pudovik, and Kabachnik-Fields reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways visualized with Graphviz are presented to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

Organophosphorus compounds, particularly phosphonates, are of significant interest due to their diverse applications, ranging from pharmaceuticals to agrochemicals.[1] this compound, a readily available and relatively stable dialkyl phosphite (B83602), exists in equilibrium with its trivalent phosphite tautomer, which imparts it with nucleophilic character at the phosphorus atom. This reactivity is central to its role in forming stable carbon-phosphorus bonds. This guide will delve into the mechanistic intricacies of this compound in four fundamental organic reactions, providing practical experimental details and comparative data to aid in synthetic planning and execution.

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone for the synthesis of phosphonates and is one of the most reliable methods for forming a C-P bond.[2][3] The reaction typically involves the treatment of a trialkyl phosphite with an alkyl halide.[3]

Mechanism of Action

The reaction proceeds via a two-step mechanism. The initial step is the nucleophilic attack of the trivalent phosphorus atom of the phosphite on the electrophilic carbon of the alkyl halide, leading to the formation of a quasi-phosphonium salt intermediate.[1][3] This is followed by a subsequent SN2 attack of the displaced halide ion on one of the alkoxy groups of the phosphonium (B103445) salt, resulting in the formation of the pentavalent phosphonate and an alkyl halide byproduct.[3]

Quantitative Data

The efficiency of the Michaelis-Arbuzov reaction can be influenced by the nature of the reactants, temperature, and the use of catalysts.

| Alkyl Halide | Phosphite | Catalyst (mol%) | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Benzyl (B1604629) bromide | Triethyl phosphite | None | 150-160 | 2-4 | - | [2] |

| Benzyl alcohol | Triethyl phosphite | n-Bu₄NI (3) | 130 | 24 | - | [4] |

| 4-Nitrobenzyl bromide | Triethyl phosphite | None | 150 | 2 | 85 | [5] |

| 4-Nitrobenzyl bromide | Triethyl phosphite | Microwave | 150 | 0.17 | 92 | [5] |

Experimental Protocols

Protocol 2.3.1: Conventional Synthesis of Diethyl Benzylphosphonate [2]

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzyl bromide (1 equivalent) and triethyl phosphite (1.2 equivalents).

-

Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.

-

Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials.

Protocol 2.3.2: Microwave-Assisted Synthesis of Diethyl (4-nitrobenzyl)phosphonate [5]

-

In a microwave-safe reaction vessel, combine 4-nitrobenzyl bromide (1.0 g, 4.63 mmol) and triethyl phosphite (1.0 mL, 5.8 mmol).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at 150°C for 10 minutes.

-

After the irradiation period, allow the vessel to cool to room temperature.

-

Open the vessel in a fume hood and transfer the contents.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, particularly with a preference for the (E)-isomer.[6][7] It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone.[6]

Mechanism of Action

The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a base to generate a nucleophilic carbanion.[8] This carbanion then adds to the carbonyl group of the aldehyde or ketone to form a tetrahedral intermediate.[8] This intermediate cyclizes to form an unstable four-membered oxaphosphetane intermediate, which then collapses to yield the alkene and a water-soluble phosphate (B84403) byproduct.[8][9] The stereochemical outcome is largely dictated by the relative stability of the transition states leading to the syn- and anti-oxaphosphetane intermediates.[8]

Quantitative Data

The stereoselectivity of the HWE reaction is highly dependent on the structure of the phosphonate reagent and the reaction conditions.

| Phosphonate Reagent | Aldehyde | Base | Temp. (°C) | E:Z Ratio | Yield (%) | Reference |

| Ethyl di-o-tolylphosphonoacetate | p-Tolualdehyde | NaH | -78 | 1:1.29 | 91 | [10] |

| Ethyl 2-(diphenylphosphono)propionate | Benzaldehyde | t-BuOK | -95 | 5:95 | - | [11] |

Experimental Protocol

Protocol 3.3.1: Z-Selective Horner-Wadsworth-Emmons Reaction [10]

-

To a solution of ethyl di-o-tolylphosphonoacetate (523 mg, 1.5 mmol, 1.5 eq.) in dry THF (5 mL) at -78°C, add sodium hydride (64 mg, 1.6 mmol, 1.6 eq.).

-

Stir the mixture for 30 minutes at -78°C.

-

Add p-tolualdehyde (120 mg, 1.0 mmol) to the reaction mixture at -78°C and stir for 2 hours at the same temperature.

-

Quench the reaction with water (15 mL) and extract with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with 2 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (toluene:diethyl ether = 40:1) to afford the product as a colorless oil.

Pudovik Reaction

The Pudovik reaction involves the addition of a dialkyl phosphite, such as diethyl phosphite, across a carbon-heteroatom double bond, most commonly the C=O bond of aldehydes and ketones, to form α-hydroxyphosphonates.[12]

Mechanism of Action

The reaction is typically base-catalyzed. The base deprotonates the diethyl phosphite to form a phosphonate anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide yields the α-hydroxyphosphonate.

Quantitative Data

The Pudovik reaction can be influenced by the choice of catalyst and reaction conditions, which can also lead to rearrangement products.

| Carbonyl Compound | P-reagent | Catalyst (mol%) | Temp. (°C) | Time (h) | Product(s) (Ratio) | Yield (%) | Reference |

| Dimethyl α-oxoethylphosphonate | Dimethyl phosphite | Diethylamine (5%) | 0 | 8 | Pudovik adduct (100) | - | [13] |

| Dimethyl α-oxoethylphosphonate | Dimethyl phosphite | Diethylamine (40%) | 0 | 8 | Rearranged product (100) | - | [13] |

| Diethyl α-oxoethylphosphonate | Diethyl phosphite | Diethylamine (5%) | 0 | 8 | Adduct:Rearranged (100:0) | - | [14] |

| Diethyl α-oxoethylphosphonate | Diethyl phosphite | Diethylamine (40%) | 0 | 8 | Adduct:Rearranged (87:13) | - | [14] |

Experimental Protocol

Protocol 4.3.1: Synthesis of Tetraethyl α-Hydroxy-ethylidenebisphosphonate [15]

-

To a mixture of diethyl α-oxoethylphosphonate (2.2 mmol, 0.40 g) and dibutylamine (B89481) (0.11 mmol, 0.019 mL) in diethyl ether (13 mL) at 0°C, slowly add diethyl phosphite (2.2 mmol, 0.30 mL) with stirring.

-

Continue stirring at 0°C for 8 hours.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane (B109758) and methanol (B129727) (97:3) as the eluent to afford the adduct.

Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite to synthesize α-aminophosphonates.[16] This reaction is of great importance in medicinal chemistry for the synthesis of amino acid analogues.[16]

Mechanism of Action

Two primary pathways are proposed for the Kabachnik-Fields reaction.[17] In the first, the amine and carbonyl compound react to form an imine intermediate, which then undergoes hydrophosphonylation by the dialkyl phosphite.[17] Alternatively, the dialkyl phosphite can first add to the carbonyl compound to form an α-hydroxyphosphonate, which is subsequently displaced by the amine.[17] The predominant pathway is dependent on the nature of the reactants.[17]

References

- 1. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 7. Wittig-Horner Reaction [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. TCI Practical Example: The Z-Selective Horner-Wadsworth-Emmons Reaction Using Ethyl Di-o-tolylphosphonoacetate | TCI AMERICA [tcichemicals.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and Reactions of α-Hydroxyphosphonates [mdpi.com]

- 13. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]

- 17. files.core.ac.uk [files.core.ac.uk]

Spectroscopic Analysis of Diethyl Phosphonate: A Technical Guide

An In-depth Guide for Researchers and Drug Development Professionals on the Spectroscopic Signatures of Diethyl Phosphonate (B1237965) (CAS 762-04-9).

This technical document provides a comprehensive overview of the key spectroscopic data for diethyl phosphonate ((C₂H₅O)₂P(O)H), a versatile reagent in organic synthesis. The guide details its characteristic signatures in Nuclear Magnetic Resonance (¹H, ¹³C, ³¹P NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to aid in the replication and validation of this data in a laboratory setting.

Spectroscopic Data Summary

The following tables summarize the essential quantitative data from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the nuclei within the molecule. The spectra are characterized by chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| P-H | 6.812 | doublet | ¹J(P,H) = 691.7 |

| O-CH₂ -CH₃ | 4.150 | quartet | ³J(H,H) = 7.1, ³J(P,H) = 7.1 |

| O-CH₂-CH₃ | 1.372 | triplet | ³J(H,H) = 7.1 |

| Solvent: CDCl₃, Frequency: 90 MHz[1] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| O-C H₂-CH₃ | 62.5 | doublet | ²J(P,C) = 5.9 |

| O-CH₂-C H₃ | 16.3 | doublet | ³J(P,C) = 6.4 |

| Solvent: CDCl₃, Frequency: 22.5 MHz. Data obtained from the Spectral Database for Organic Compounds (SDBS). |

Table 3: ³¹P NMR Spectroscopic Data for this compound

| Assignment | Chemical Shift (δ) ppm | Multiplicity |

| (C₂H₅O)₂P(O)H | 7.1 | doublet of septets |

| Solvent: CDCl₃, Frequency: 36.2 MHz. Referenced to 85% H₃PO₄. Data obtained from the Spectral Database for Organic Compounds (SDBS). |

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific wavenumbers (cm⁻¹).

Table 4: Principal Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~2985 | C-H stretch (aliphatic) | Strong |

| ~2430 | P-H stretch | Medium |

| ~1260 | P=O stretch (phosphoryl) | Strong |

| ~1030 | P-O-C stretch | Strong |

| Sample Phase: Condensed Phase/Liquid Film. Data obtained from the NIST Chemistry WebBook.[2] |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation. The resulting mass-to-charge ratios (m/z) provide information about the molecular weight and structural components.

Table 5: Major Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 138 | ~1.5 | [M]⁺ (Molecular Ion) |

| 111 | 80.7 | [M - C₂H₃]⁺ |

| 83 | 100.0 | [M - OC₂H₅ - H]⁺ or [PO₃H₂]⁺ + C₂H₄ |

| 65 | 75.3 | [H₂PO₂]⁺ |

| 29 | 38.7 | [C₂H₅]⁺ |

| Source: 75 eV. Data sourced from ChemicalBook. |

Experimental Protocols

The following sections provide generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol (Liquid Sample)

-

Sample Preparation :

-

Accurately weigh 5-25 mg of pure this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

For quantitative analysis, an internal standard such as tetramethylsilane (B1202638) (TMS) may be added.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely and label it appropriately.

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.

-

Tune and match the probe to the desired nucleus (¹H, ¹³C, or ³¹P).

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay). For ³¹P NMR, proton decoupling is typically used to simplify the spectrum, though a coupled spectrum is needed to observe P-H coupling.

-

Acquire the spectrum.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis using the residual solvent peak or the internal standard (TMS at 0 ppm). For ³¹P NMR, 85% H₃PO₄ is used as an external reference (0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol (Neat Liquid)

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a solvent like isopropanol (B130326) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Place a single drop of neat this compound directly onto the center of the ATR crystal.

-

If using a pressure clamp, lower it to ensure good contact between the liquid and the crystal.

-

-

Sample Preparation (Transmission - Salt Plates) :

-

Place a drop of neat this compound onto the surface of a clean, polished salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

-

Mount the plates in the spectrometer's sample holder.

-

-

Data Acquisition :

-

Place the sample assembly into the FTIR spectrometer's sample compartment.

-

Acquire the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). The number of scans can be adjusted to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Electron Ionization Mass Spectrometry (EI-MS) Protocol

-

Sample Introduction :

-

This compound, being a volatile liquid, is typically introduced via a gas chromatography (GC-MS) system or a direct insertion probe.

-

For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC, where it is vaporized and separated from the solvent before entering the MS source.

-

For a direct probe, a small amount of the neat liquid is applied to the probe tip, which is then inserted into the high-vacuum region of the ion source and heated to induce vaporization.

-

-

Ionization and Analysis :

-

The sample, now in the gas phase, enters the ion source.

-

A beam of high-energy electrons (typically 70 eV) is directed through the source, colliding with the sample molecules.

-

These collisions cause the molecules to ionize (forming a molecular ion, M⁺) and fragment in a characteristic pattern.

-

The resulting positively charged ions are accelerated out of the ion source and into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Spectrum Generation :

-

The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

-

The data system plots the relative abundance of ions versus their m/z ratio to generate the mass spectrum.

-

Visualized Workflow

The logical flow for the comprehensive spectroscopic analysis of a chemical compound like this compound is depicted below. This workflow outlines the path from initial sample handling to the final, integrated structural elucidation.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

The Tautomeric Equilibrium of Diethyl Phosphonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tautomeric equilibrium between diethyl phosphonate (B1237965) and its trivalent isomer, diethyl phosphite (B83602), is a fundamental concept in organophosphorus chemistry with significant implications for synthetic strategies and the development of phosphorus-containing therapeutics. This technical guide provides a comprehensive analysis of this equilibrium, including its theoretical underpinnings, the factors that govern it, and detailed experimental protocols for its characterization. Quantitative data from various studies are compiled for comparative analysis, and key concepts are illustrated through logical and experimental workflow diagrams. It is unequivocally established that the equilibrium overwhelmingly favors the tetracoordinate phosphonate form, a crucial consideration for reaction design and the mechanistic interpretation of reactions involving this versatile reagent.

Introduction: The Phosphonate-Phosphite Tautomerism

Diethyl phosphonate, systematically named this compound, is an organophosphorus compound widely utilized in organic synthesis.[1] While it is often referred to as diethyl phosphite, this nomenclature belies the true structural nature of the molecule. The compound exists in a tautomeric equilibrium between the tetracoordinate phosphonate form, (C₂H₅O)₂P(O)H, and the trivalent phosphite form, (C₂H₅O)₂P-OH.[2] This equilibrium is heavily skewed towards the phosphonate tautomer, a property it shares with its parent, phosphorous acid.[2]

The reactivity of the P-H bond in this compound is a cornerstone of its utility in generating a diverse array of organophosphorus compounds.[1] Although the phosphonate form is dominant, many of its reactions are thought to proceed through the minor, yet more nucleophilic, phosphite tautomer.[2] Understanding the dynamics of this tautomerism is therefore critical for harnessing its full synthetic potential, particularly in the pharmaceutical industry where phosphonate-containing molecules are of growing interest as therapeutic agents.

Structural and Spectroscopic Signatures

The two tautomers possess distinct structural and, consequently, spectroscopic characteristics. The phosphonate form features a tetrahedral phosphorus atom double-bonded to one oxygen and single-bonded to two ethoxy groups and a hydrogen atom. In contrast, the phosphite tautomer has a pyramidal phosphorus atom single-bonded to two ethoxy groups and a hydroxyl group, with a lone pair of electrons on the phosphorus.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for studying this tautomerism.

-

³¹P NMR: The chemical shift of the phosphorus nucleus is highly sensitive to its coordination environment. This compound exhibits a characteristic signal in the ³¹P NMR spectrum. In a proton-coupled spectrum, this signal is split into a doublet due to the one-bond coupling with the hydrogen atom directly attached to the phosphorus (¹J_PH).[3] The trivalent phosphite form, were it present in detectable concentrations, would resonate at a significantly different chemical shift.

-

¹H NMR: The proton directly bonded to the phosphorus in the phosphonate tautomer gives rise to a doublet in the ¹H NMR spectrum due to coupling with the phosphorus nucleus.[3]

The Tautomeric Equilibrium: A Quantitative Perspective

The equilibrium between this compound and diethyl phosphite lies overwhelmingly in favor of the phosphonate form. This is supported by both experimental and computational studies.

Thermodynamic Data

Computational studies using Density Functional Theory (DFT) have been employed to calculate the thermodynamic parameters of the tautomerization. These calculations consistently show that the phosphonate tautomer is significantly more stable than the phosphite form.

| Compound | Method | Basis Set | ΔG (kJ/mol) | Keq (Calculated) | Reference |

| This compound | B3LYP | 6-31+G(d,p) | -17.6 | 1.1 x 10³ | [4] |

| Dimethyl phosphonate | B3LYP | 6-31+G(d,p) | -15.6 | 4.8 x 10² | [4] |

Note: ΔG represents the Gibbs free energy change for the P(III) → P(V) tautomerization in the gas phase. A negative value indicates the P(V) phosphonate form is more stable.

Equilibrium Constants

While direct experimental determination of the equilibrium constant for this compound is challenging due to the extremely low concentration of the phosphite tautomer, estimations have been made based on thermodynamic data and studies of related compounds. Guthrie (1979) calculated the equilibrium constants for the tautomerization of phosphorous acid and its ethyl esters in aqueous solution, providing strong evidence for the predominance of the phosphonate form.[5]

| Tautomeric Pair | Equilibrium Constant (Keq) | Favored Tautomer |

| P(OEt)₂OH ⇌ H-PO(OEt)₂ | 10⁷·² | Phosphonate |

| P(OEt)(OH)₂ ⇌ H-PO(OEt)(OH) | 10⁸·⁷ | Phosphonate |

| P(OH)₃ ⇌ H-PO(OH)₂ | 10¹⁰·³ | Phosphonate |

Factors Influencing the Tautomeric Equilibrium

The position of the phosphonate-phosphite equilibrium is influenced by several factors, including the nature of the substituents on the phosphorus atom and the surrounding solvent medium.

-

Substituent Effects: Electron-donating groups, such as alkoxy groups, tend to stabilize the pentavalent phosphonate form.[6] Conversely, strong electron-withdrawing groups can shift the equilibrium towards the trivalent phosphite form.[6]

-

Solvent Effects: The polarity of the solvent can influence the stability of the tautomers. More polar solvents are expected to stabilize the more polar tautomer. Computational studies have shown a logarithmic relationship between the stability of the tautomers and the relative permittivity of the solvent.[6]

Experimental Protocols for Studying the Tautomerism

The primary experimental technique for investigating the this compound-diethyl phosphite tautomerism is Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Analysis by ³¹P NMR Spectroscopy

This protocol outlines a general procedure for the quantitative analysis of the tautomeric equilibrium, assuming a hypothetical scenario where the phosphite tautomer is present in a detectable concentration. In reality, for this compound, only the signal for the phosphonate form is typically observed.

Objective: To determine the equilibrium constant (Keq) for the tautomerization of this compound to diethyl phosphite.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube (5 mm)

-

NMR spectrometer with a phosphorus probe

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of this compound.

-

Dissolve the sample in a known volume of a deuterated solvent directly in an NMR tube to a final concentration of approximately 0.1 M.

-

Ensure the solution is homogeneous.

-

-

NMR Data Acquisition:

-

Acquire a quantitative ³¹P NMR spectrum. For quantitative analysis, it is crucial to ensure complete relaxation of the phosphorus nuclei between pulses. This can be achieved by using a long relaxation delay (D1), typically 5 times the longest T₁ of the phosphorus nuclei in the sample.

-

Use inverse-gated proton decoupling to suppress the nuclear Overhauser effect (NOE), which can lead to inaccurate integration.[3]

-

Acquire the spectrum at a constant, known temperature, as the equilibrium constant is temperature-dependent.

-

-

Data Processing and Analysis:

-

Process the acquired Free Induction Decay (FID) to obtain the ³¹P NMR spectrum.

-

Carefully integrate the signals corresponding to the this compound tautomer and the diethyl phosphite tautomer (if observable).

-

The ratio of the integrals is directly proportional to the molar ratio of the two tautomers.

-

-

Calculation of the Equilibrium Constant:

-

Keq = [Diethyl Phosphite] / [this compound] = Integral(phosphite) / Integral(phosphonate)

-

Visualizing the Tautomerism and Experimental Workflow

Tautomeric Equilibrium of this compound

Caption: Tautomeric equilibrium between this compound and diethyl phosphite.

Proposed Mechanism of Tautomerization

The interconversion between the two tautomers is thought to be catalyzed by acid or base. A plausible mechanism involves protonation of the phosphoryl oxygen followed by deprotonation at the phosphorus atom, or vice versa.

Caption: Proposed acid and base-catalyzed mechanisms for tautomerization.

Experimental Workflow for Quantitative NMR Analysis

Caption: Workflow for the quantitative analysis of tautomeric equilibrium by NMR.

Implications in Drug Development and Organic Synthesis

The pronounced stability of the this compound tautomer has profound implications for its application in organic synthesis and drug development.

-

Reaction Mechanisms: When designing reactions that are proposed to proceed through the diethyl phosphite tautomer, such as in certain C-P bond-forming reactions, it is essential to consider that the concentration of this reactive species is exceedingly low. The reaction conditions, such as the presence of a base, likely play a crucial role in facilitating the tautomerization to the more nucleophilic phosphite form.

-

Drug Design: Phosphonate-containing compounds are an important class of therapeutic agents, often designed as stable mimics of phosphate-containing biomolecules. The inherent stability of the phosphonate group is a key attribute that contributes to their biological activity and metabolic stability. Understanding the tautomeric equilibrium ensures that the desired, stable phosphonate structure is indeed the species being incorporated into drug candidates.

Conclusion

The tautomeric equilibrium between this compound and diethyl phosphite is firmly shifted towards the tetracoordinate phosphonate form. This comprehensive guide has provided the theoretical framework, quantitative data, and detailed experimental considerations for understanding and characterizing this fundamental aspect of organophosphorus chemistry. For researchers in organic synthesis and drug development, a thorough appreciation of this equilibrium is paramount for the rational design of synthetic routes and the development of novel phosphonate-based therapeutics. The methodologies and data presented herein serve as a valuable resource for professionals working with this versatile and important class of compounds.

References

- 1. Diethylphosphite - Wikipedia [en.wikipedia.org]

- 2. 17O NMR investigation of phosphite hydrolysis mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 4. researchgate.net [researchgate.net]

- 5. cores.research.asu.edu [cores.research.asu.edu]

- 6. A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of Diethyl Phosphonate: A Technical Guide to its Early Research and Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl phosphonate (B1237965), a cornerstone of organophosphorus chemistry, has a rich history rooted in the late 19th century. Its discovery was not an isolated event but rather a pivotal moment in the broader exploration of phosphorus compounds. This technical guide delves into the early research and discovery of diethyl phosphonate, providing a detailed account of its initial synthesis, physicochemical properties, and the foundational experimental protocols that enabled its study. The document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a glimpse into the origins of a molecule that continues to be a versatile reagent and structural motif in modern chemistry and medicine.

The journey of this compound begins with the seminal work on the formation of the carbon-phosphorus (C-P) bond. This bond is the defining feature of phosphonates and sets them apart from phosphates, which contain a C-O-P linkage. The early investigations into creating this robust bond laid the groundwork for the synthesis of a vast array of organophosphorus compounds with diverse applications.

The Dawn of Phosphonate Synthesis: The Michaelis-Arbuzov Reaction

The history of phosphonate synthesis is inextricably linked to the discovery of what is now known as the Michaelis-Arbuzov reaction. In 1898, German chemist August Michaelis and his student R. Kaehne first reported that trialkyl phosphites react with alkyl iodides upon heating to yield dialkyl phosphonates.[1][2][3][4][5][6][7] A few years later, the Russian chemist Aleksandr Arbuzov extensively studied this transformation, significantly expanding its scope and understanding, which led to the reaction bearing his name as well.[4][7] This reaction remains a fundamental and widely used method for the formation of C-P bonds.

The reaction proceeds through a two-step mechanism. The first step involves the nucleophilic attack of the trivalent phosphorus atom of a trialkyl phosphite (B83602) on the electrophilic carbon of an alkyl halide. This results in the formation of a phosphonium (B103445) salt intermediate. In the second step, the halide anion, displaced in the first step, attacks one of the alkyl groups of the phosphonium salt in an SN2 reaction. This dealkylation step yields the thermodynamically stable pentavalent phosphonate and a new alkyl halide.

Physicochemical Properties of this compound

Early research focused on characterizing the fundamental physical and chemical properties of newly synthesized compounds. This compound is a colorless liquid with a mild, sweet odor.[8] The following tables summarize key quantitative data for this compound.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C4H11O3P | [9] |

| Molecular Weight | 138.10 g/mol | [10] |

| Melting Point | -70 °C | [9] |

| Boiling Point | 187-188 °C | [10] |

| Density | 1.072 g/cm3 | [10] |

| Refractive Index | 1.4080 (n20/D) | [10] |

| Flash Point | 90 °C (180 °F) | [10] |

| Vapor Pressure | 11.2 mmHg at 25 °C | [10] |

| Vapor Density | 4.76 (Air = 1) | [10] |

| Water Solubility | Miscible (with hydrolysis) | [10] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data Points | Reference(s) |

| 1H NMR | Spectra available in various databases. | [11] |

| 13C NMR | Spectra available in various databases. | [12] |

| 31P NMR | Spectra available in various databases. | [13] |

| Infrared (IR) Spectroscopy | Key absorptions for P=O, P-O-C, and C-H bonds. | [14] |

| Mass Spectrometry (MS) | Mass-to-charge ratios of fragments available in databases. | [15] |

Experimental Protocols: The Michaelis-Arbuzov Synthesis of this compound

The following is a detailed methodology for the synthesis of this compound based on the classical Michaelis-Arbuzov reaction. This protocol is a representation of the early synthetic procedures.

Objective: To synthesize diethyl ethylphosphonate via the Michaelis-Arbuzov rearrangement of triethyl phosphite.

Materials:

-

Triethyl phosphite

-

Ethyl iodide (or ethyl bromide)

-

A reaction flask equipped with a reflux condenser and a distillation apparatus

-

Heating mantle

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: Assemble a round-bottom flask with a reflux condenser and a distillation head. The apparatus should be dried to prevent hydrolysis of the reactants and products. The reaction is typically run under an inert atmosphere to prevent oxidation.

-

Charging the Reactor: Charge the reaction flask with triethyl phosphite.

-

Initiation of Reaction: Add a catalytic amount of ethyl iodide to the triethyl phosphite. The reaction can also be initiated by heating the mixture.

-

Heating and Reflux: Heat the reaction mixture to its boiling point (typically 150-160 °C).[4] The ethyl iodide produced during the dealkylation step can be removed by distillation. The progress of the reaction can be monitored by observing the temperature of the reaction mixture and the rate of distillation of the alkyl halide byproduct.

-

Reaction Completion: The reaction is considered complete when the distillation of ethyl iodide ceases and the temperature of the reaction mixture rises to the boiling point of diethyl ethylphosphonate.

-

Purification: The crude diethyl ethylphosphonate can be purified by fractional distillation under reduced pressure to remove any unreacted starting materials and byproducts.

Note: The reactivity of the alkyl halide is a critical factor, with the general trend being RI > RBr > RCl.[6]

Visualizing the Synthesis

The following diagrams illustrate the key aspects of the early research and discovery of this compound.

Early Applications and Significance

In the early stages of its history, this compound and other related compounds were primarily of academic interest, serving as foundational molecules for understanding the chemistry of organophosphorus compounds. The early research did not extensively explore biological activities or signaling pathways as is common in modern drug discovery. However, the development of synthetic methods like the Michaelis-Arbuzov reaction was a critical enabler for the future discovery of the vast applications of phosphonates. These applications now range from pharmaceuticals, such as antiviral drugs and treatments for osteoporosis, to agrochemicals and flame retardants.[16][17] The early, meticulous work on the synthesis and characterization of simple phosphonates like this compound paved the way for these later advancements.

Conclusion

The early research and discovery of this compound, centered around the pioneering work of Michaelis and Arbuzov, marked a significant milestone in organic chemistry. The elucidation of the Michaelis-Arbuzov reaction provided a robust and versatile method for the synthesis of phosphonates, opening up a new field of chemical exploration. The initial characterization of this compound's physicochemical properties provided the fundamental data necessary for its subsequent use and study. While the early research did not foresee the full spectrum of applications for this class of compounds, it laid the indispensable groundwork upon which decades of innovation in medicine, agriculture, and materials science have been built. This guide serves as a testament to the enduring importance of fundamental chemical research and the pioneering scientists who laid the foundations of modern organophosphorus chemistry.

References

- 1. Michaelis-Arbuzov phosphonate synthesis [ouci.dntb.gov.ua]

- 2. s3.amazonaws.com [s3.amazonaws.com]

- 3. chinesechemsoc.org [chinesechemsoc.org]

- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 5. chinesechemsoc.org [chinesechemsoc.org]

- 6. mdpi.com [mdpi.com]

- 7. Michaelis-Arbuzov Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Diethyl ethylphosphonate | C6H15O3P | CID 6534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Diethyl phosphite CAS# 762-04-9 [gmall.chemnet.com]

- 10. echemi.com [echemi.com]

- 11. Diethyl phosphite(762-04-9) 1H NMR [m.chemicalbook.com]

- 12. diethyl benzylphosphonate(1080-32-6) 13C NMR [m.chemicalbook.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. Diethyl phosphite [webbook.nist.gov]

- 15. Diethyl phosphite [webbook.nist.gov]

- 16. Green phosphonate chemistry – Does it exist? - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02940B [pubs.rsc.org]

- 17. Diethyl phosphite [lanxess.com]

A Technical Guide to the Safe Handling and Disposal of Diethyl Phosphonate

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and disposal protocols for diethyl phosphonate (B1237965) and its closely related analogues, such as diethyl ethylphosphonate. The information is compiled from safety data sheets and chemical databases to ensure researchers can work safely and in compliance with regulations.

Chemical Identification and Physical Properties

Quantitative data for diethyl phosphonate and a common analogue, diethyl ethylphosphonate, are summarized below.

Table 1: Physical and Chemical Properties

| Property | Diethyl Phosphite (B83602) (this compound) | Diethyl Ethylphosphonate | Data Source(s) |

| CAS Number | 762-04-9 | 78-38-6 | [1][2] |

| Molecular Formula | C₄H₁₁O₃P | C₆H₁₅O₃P | [3] |

| Molecular Weight | 138.10 g/mol | 166.16 g/mol | [3] |

| Appearance | Colorless liquid | Colorless liquid with a mild or sweet odor | [3] |

| Boiling Point | 50-51 °C @ 2 mmHg | 180-181 °F @ 11 mmHg | [4] |

| Melting Point | -70 °C | 388 °F | [4] |

| Flash Point | 82 °C (179.6 °F) - closed cup | 104.4 °C (220 °F) | [1][4] |

| Density | 1.072 g/mL at 25 °C | 1.0259 at 68 °F | [4] |

| Solubility | May decompose on exposure to moisture. | Slightly water soluble. | [4] |

| Vapor Density | Not Available | 5.73 (Air = 1) | [5] |

Hazard Identification and Toxicology

Diethyl phosphonates are hazardous substances that require careful handling. The primary hazards include serious eye damage, skin irritation, and potential respiratory irritation.

Table 2: GHS Hazard Classification and Statements

| Hazard Class | GHS Category | Hazard Statement | Data Source(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [5][6] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | [6][7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [8][9] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | [7] |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation | [8] |

| Hazardous to the Aquatic Environment (Long-Term) | Category 2 | H411: Toxic to aquatic life with long lasting effects | [9] |

Summary of Toxicological Effects:

-

Acute Effects: Harmful if ingested[6][10]. Causes severe eye damage upon contact[6][7][10]. It can also cause skin and respiratory system irritation[8][10][11]. Entry into the bloodstream through cuts or abrasions may lead to systemic injury[10].

-

Chronic Effects: There is a danger of cumulative effects with repeated or long-term occupational exposure, potentially involving organs or biochemical systems[10].

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Table 3: First-Aid Protocols

| Exposure Route | First-Aid Procedure | Data Source(s) |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention. | [5][6][8][11] |

| Skin Contact | Take off immediately all contaminated clothing. Flush skin and hair with running water and soap for at least 15 minutes. Seek medical attention if irritation develops or persists. | [8][10][11] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention. | [6][8][11] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If conscious, give a glass of water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. | [6][11][12] |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure risk. The following logical workflow outlines the key stages for managing this compound in a laboratory setting.

Caption: Logical workflow for receiving, storing, handling, and disposing of this compound.

Key Handling and Storage Practices:

-

Ventilation: Always handle in a well-ventilated area or under a chemical fume hood to keep airborne concentrations low[11][12].

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166[12][13].

-

Skin Protection: Wear suitable protective gloves (e.g., with a breakthrough time > 240 minutes) and clothing to prevent skin exposure[10][12]. A PVC apron and barrier cream may also be used[10].

-

Respiratory Protection: If ventilation is inadequate or there is a risk of overexposure, use a NIOSH-approved respirator with an organic vapor cartridge[5][12].

-

-

Hygiene: Do not eat, drink, or smoke in handling areas[6][11]. Wash hands thoroughly after handling[9][11]. Contaminated work clothes should be laundered separately before reuse[8][11].

-